(1-ethyl-1H-1,2,3-triazol-5-yl)methanol
Overview
Description
(1-ethyl-1H-1,2,3-triazol-5-yl)methanol: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties, making it valuable in multiple scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol and its analogs is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
The compound’s interaction with the carbonic anhydrase-II enzyme affects the enzyme’s activity, potentially influencing biochemical pathways related to pH regulation and CO2 transport . .
Pharmacokinetics
The compound’s interaction with the carbonic anhydrase-ii enzyme suggests it may have good bioavailability
Result of Action
The compound’s action results in moderate inhibition potential against the carbonic anhydrase-II enzyme . This inhibition could potentially affect processes regulated by this enzyme, such as pH balance and CO2 transport.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s synthesis via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction occurs in an aqueous medium . .
Biochemical Analysis
Biochemical Properties
This suggests that (1-ethyl-1H-1,2,3-triazol-5-yl)methanol may interact with enzymes such as carbonic anhydrase-II and potentially influence biochemical reactions .
Molecular Mechanism
This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Click Chemistry: One of the most common methods to synthesize (1-ethyl-1H-1,2,3-triazol-5-yl)methanol is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Starting Materials: Ethyl azide and propargyl alcohol are typical starting materials. The reaction is usually carried out in a solvent like water or ethanol, under mild conditions, often at room temperature.
Industrial Production Methods: Industrial production may involve similar click chemistry techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors are sometimes used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-ethyl-1H-1,2,3-triazol-5-yl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halides or sulfonates can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated triazoles.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: Used in the labeling of biomolecules due to its stability and reactivity.
Drug Design: Potential scaffold for developing pharmaceuticals.
Medicine:
Antimicrobial Agents: Investigated for antimicrobial properties.
Anticancer Research: Studied for potential anticancer activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
- (1-methyl-1H-1,2,3-triazol-5-yl)methanol
- (1-phenyl-1H-1,2,3-triazol-5-yl)methanol
Uniqueness:
- Position of Substituents: The position of the ethyl group on the triazole ring can significantly affect the compound’s reactivity and binding properties.
- Functional Group: The presence of the hydroxyl group provides a site for further chemical modifications, enhancing its versatility in synthesis and applications.
This detailed overview of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol highlights its importance and potential in various fields of research and industry
Properties
IUPAC Name |
(3-ethyltriazol-4-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-8-5(4-9)3-6-7-8/h3,9H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLCGSURMYBFPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291460 | |
Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77177-13-0 | |
Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77177-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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